Ethyl 2-chloro-6-fluorophenylacetate
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Overview
Description
Ethyl 2-chloro-6-fluorophenylacetate is a chemical compound with the molecular formula C10H10ClFO2 . It is also known by the IUPAC name ethyl 2-(2-chloro-6-fluorophenyl)acetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-chloro-6-fluorophenylacetate consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
Ethyl 2-chloro-6-fluorophenylacetate is a liquid at 20 degrees Celsius . It has a molecular weight of 216.64 , a specific gravity of 1.24 , and a refractive index of 1.50 . It is colorless to light yellow .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-chloro-6-fluorophenylacetate and its derivatives have been synthesized and characterized using various analytical techniques. For example, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).
Biological Evaluation
- Certain derivatives of ethyl 2-chloro-6-fluorophenylacetate have shown potential as anti-cancer agents. For instance, a derivative displayed potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cells. It also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Chemical Reactions and Properties
- Studies have explored the effect of fluorine substitution in ethyl phenylacetate derivatives, which include compounds similar to ethyl 2-chloro-6-fluorophenylacetate. These studies investigate their stereoselective hydrolysis by cancer cells, providing insights into their biochemical interactions and potential applications in developing anticancer prodrugs (Yamazaki et al., 1996).
Applications in Corrosion Inhibition
- Some derivatives of ethyl 2-chloro-6-fluorophenylacetate, such as chalcone derivatives, have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These studies involve experimental techniques like electrochemical impedance spectroscopy and potentiodynamic polarization methods (Lgaz et al., 2017).
Environmental and Analytical Chemistry
- In environmental chemistry, ethyl acetate, a related compound, has been evaluated for the determination of extractable organic halogens (EOX) from contaminated soil and sediments. This application demonstrates the utility of ethyl acetate in environmental monitoring and analysis (Reemtsma & Jekel, 1996).
Safety and Hazards
Mechanism of Action
Action Environment
The action of Ethyl 2-chloro-6-fluorophenylacetate can be influenced by various environmental factors . These factors can affect the compound’s action, efficacy, and stability. For instance, the compound is a colorless liquid that is soluble in most common organic solvents . It has been shown to be an antioxidant and viscosity enhancer in the presence of borate or ferrocene .
properties
IUPAC Name |
ethyl 2-(2-chloro-6-fluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCLHPMDWPDNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369797 |
Source
|
Record name | Ethyl 2-chloro-6-fluorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-6-fluorophenylacetate | |
CAS RN |
214262-85-8 |
Source
|
Record name | Ethyl 2-chloro-6-fluorophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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